BenchChemオンラインストアへようこそ!

Pitavastatin

LDL-C Hypercholesterolemia Efficacy

Procure Pitavastatin (CAS 147511-69-1) for its scientifically differentiated profile. This fully synthetic statin exhibits negligible CYP3A4 metabolism, significantly reducing drug-drug interaction risk—a critical advantage over atorvastatin and simvastatin. Quantitative evidence confirms a lower risk of new-onset diabetes (NODM) vs. atorvastatin (RR=0.86) and rosuvastatin (RR=0.77). For research on lipid management in complex patient populations, this high-purity compound ensures reliable, reproducible results.

Molecular Formula C25H24FNO4
Molecular Weight 421.5 g/mol
CAS No. 147511-69-1
Cat. No. B1663618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin
CAS147511-69-1
Synonyms(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone
Molecular FormulaC25H24FNO4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
InChIInChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1
InChIKeyVGYFMXBACGZSIL-MCBHFWOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to pale-yellow powder
SolubilityVery slightly soluble

Pitavastatin CAS 147511-69-1: Pharmacological Profile and In-Class Positioning for Scientific Procurement


Pitavastatin (CAS: 147511-69-1) is a fully synthetic, third-generation HMG-CoA reductase inhibitor (statin) indicated for the management of primary hypercholesterolemia and mixed dyslipidemia [1]. It is a lipophilic compound (Log P = 1.49) with a distinctive cyclopropyl group in its molecular structure that confers a unique pharmacokinetic profile, including high oral bioavailability (>60%) and minimal metabolism by the cytochrome P450 (CYP) 3A4 isoenzyme [2][3]. Unlike many other lipophilic statins, pitavastatin is not a prodrug, has a relatively long elimination half-life (~11 hours), and is primarily excreted unchanged in the bile, which results in a lower propensity for drug-drug interactions and a favorable safety profile in specific patient populations [4].

Why Pitavastatin Cannot Be Interchanged with Other Statins: The Evidence-Based Case Against Generic Substitution


Statins are not a homogeneous class; significant inter-drug variability exists in their pharmacokinetic properties, metabolic pathways, and pleiotropic effects, which directly impacts clinical outcomes and safety profiles in defined patient populations [1]. Pitavastatin is distinguished from other widely used statins—particularly atorvastatin, rosuvastatin, and simvastatin—by its negligible metabolism via the CYP3A4 isoenzyme, resulting in a markedly reduced potential for drug-drug interactions [2]. Furthermore, comparative clinical and real-world data demonstrate that pitavastatin confers a statistically significant lower risk of new-onset diabetes mellitus (NODM) compared to atorvastatin and rosuvastatin, a critical differentiator for patients with pre-existing metabolic risk factors [3]. The quantitative evidence detailed below substantiates why pitavastatin represents a scientifically distinct entity and cannot be considered interchangeable with its in-class analogs.

Pitavastatin Evidence Guide: Quantified Differentiation from Atorvastatin, Rosuvastatin, and In-Class Analogs


LDL-C Reduction: Comparable Efficacy to Atorvastatin and Rosuvastatin

In the prospective, randomized, multicenter PATROL trial (n=302), pitavastatin (2 mg/day) demonstrated equivalent LDL-C lowering efficacy to atorvastatin (10 mg/day) and rosuvastatin (2.5 mg/day) in patients with hypercholesterolemia [1]. All three agents reduced LDL-C by approximately 40-45% from baseline, with no statistically significant differences observed between the treatment arms [1]. This establishes pitavastatin as a 'strong' statin with potency on par with atorvastatin and rosuvastatin, not a moderate-intensity alternative like pravastatin or simvastatin.

LDL-C Hypercholesterolemia Efficacy

HDL-C Elevation: Superior Effect Demonstrated in Comparative Trial

In the randomized, placebo-controlled CIRCLE study (n=743) comparing pitavastatin, atorvastatin, and pravastatin, pitavastatin was the only agent to demonstrate a statistically significant increase in HDL-C relative to placebo [1]. While atorvastatin and pravastatin did not show a significant HDL-C raising effect versus placebo in this study, pitavastatin produced a quantifiable and significant elevation [1]. This differential effect on HDL-C may be relevant for patients with low HDL-C or mixed dyslipidemia where HDL-C elevation is a secondary therapeutic goal.

HDL-C Dyslipidemia Atheroprotection

New-Onset Diabetes Risk: Significantly Lower than Atorvastatin and Rosuvastatin

A 2024 systematic review and meta-analysis of 13 studies demonstrated that pitavastatin is associated with a statistically significantly lower risk of new-onset diabetes mellitus (NODM) compared to both atorvastatin and rosuvastatin [1]. The analysis revealed a 14% lower risk versus atorvastatin (RR = 0.86, 95% CI 0.79-0.93, p = 0.0002) and a 23% lower risk versus rosuvastatin (RR = 0.77, 95% CI 0.71-0.84, p < 0.00001) [1]. A separate large-scale real-world evidence study across 10 databases (n > 28,000 matched patients) corroborated this finding, reporting an overall hazard ratio (HR) of 0.72 (95% CI 0.59-0.87) for NODM with pitavastatin compared to the combined atorvastatin/rosuvastatin cohort [2].

New-onset diabetes Glycemic control Safety

Pharmacokinetic Differentiation: Minimal CYP3A4 Metabolism and High Bioavailability

Pitavastatin is distinguished by its minimal metabolism via the cytochrome P450 3A4 isoenzyme, the major pathway responsible for the clearance of atorvastatin, simvastatin, and lovastatin [1]. Instead, pitavastatin undergoes limited metabolism via CYP2C9 and is primarily excreted unchanged in the bile [1]. This results in a significantly reduced potential for drug-drug interactions with CYP3A4 inhibitors (e.g., certain azole antifungals, macrolide antibiotics, protease inhibitors) [2]. Furthermore, pitavastatin exhibits the highest absolute oral bioavailability among statins, at approximately 60% [3][4]. This is markedly higher than atorvastatin (12-14%), rosuvastatin (20%), pravastatin (17%), and simvastatin (<5%) [4].

CYP3A4 Drug-drug interaction Bioavailability

Hemorrhagic Stroke Risk: Lower Incidence Compared to High-Intensity Statin Regimens in Asian Population

A large, propensity score-matched cohort study (n > 41,000) from Taiwan compared the incidence of hemorrhagic stroke (HS) between patients receiving pitavastatin-ezetimibe combination therapy and those on high-intensity statin (HIS) monotherapy (atorvastatin 40 mg/day or rosuvastatin 20 mg/day) [1]. After a mean follow-up of 3.05 years, the incidence of HS was significantly lower in the pitavastatin-ezetimibe group (0.74%) compared to the HIS group (1.35%), corresponding to an adjusted hazard ratio (aHR) of 0.65 (95% CI 0.44-0.95) [1]. This 35% relative risk reduction was consistent across all pre-specified subgroups [1]. This finding is particularly relevant for Asian populations, where concerns regarding statin-associated HS are heightened [2].

Hemorrhagic stroke Safety Ethnicity-specific

In Vitro Potency (IC50): Highest HMG-CoA Reductase Inhibition Among Statins

In vitro assays measuring the 50% inhibitory concentration (IC50) of HMG-CoA reductase activity demonstrate that pitavastatin is the most potent statin on a molar basis [1]. Pitavastatin exhibits an IC50 of 6.8 nmol/L, which is lower (i.e., more potent) than atorvastatin (15.2 nmol/L), rosuvastatin (12 nmol/L), simvastatin (18.1 nmol/L), and pravastatin (55.1 nmol/L) [1][2]. While in vitro potency does not directly translate to in vivo LDL-C lowering due to differences in bioavailability and tissue distribution, this intrinsic activity supports its classification as a high-potency statin and contributes to its efficacy at relatively low clinical doses (1-4 mg) [3].

HMG-CoA reductase IC50 Potency

Strategic Application Scenarios for Pitavastatin: Evidence-Based Selection in Research and Clinical Procurement


1. Patients Requiring Potent LDL-C Reduction with Concomitant Polypharmacy and High Drug-Drug Interaction Risk

For patients who require a high-intensity statin to achieve LDL-C targets but are concurrently taking medications known to inhibit CYP3A4 (e.g., certain antiretrovirals, antifungals, macrolides), pitavastatin is a scientifically rational choice. Its minimal CYP3A4 metabolism directly mitigates the risk of elevated statin plasma concentrations and associated muscle toxicity, a significant advantage over atorvastatin and simvastatin [6]. The PATROL trial confirms its LDL-C lowering is equivalent to atorvastatin and rosuvastatin, ensuring lipid goals can be met without compromising safety in complex pharmacotherapy scenarios [7].

2. Statin Therapy in Patients with Pre-Diabetes or High Metabolic Syndrome Burden

In patient populations with established risk factors for type 2 diabetes mellitus—including pre-diabetes, obesity, or metabolic syndrome—the choice of statin can influence long-term glycemic outcomes. Quantitative evidence from meta-analyses and large real-world cohorts demonstrates that pitavastatin carries a significantly lower risk of inducing new-onset diabetes compared to atorvastatin (RR = 0.86) and rosuvastatin (RR = 0.77) [6][7]. This makes pitavastatin a preferred high-potency option when minimizing diabetogenic liability is a clinical priority.

3. Lipid Management in Asian Populations Concerned About Hemorrhagic Stroke Risk

Epidemiological data suggest Asian populations may have a higher baseline risk of hemorrhagic stroke with intensive statin therapy. A population-based cohort study provides evidence that a pitavastatin-based regimen (pitavastatin 2-4 mg + ezetimibe 10 mg) is associated with a 35% lower incidence of hemorrhagic stroke compared to high-intensity atorvastatin (40 mg) or rosuvastatin (20 mg) monotherapy (aHR = 0.65) [6]. For Asian patients requiring aggressive lipid lowering, pitavastatin-ezetimibe offers an evidence-based strategy to balance efficacy with cerebrovascular safety.

4. Patients with Mixed Dyslipidemia Where HDL-C Elevation is a Secondary Goal

In patients with mixed dyslipidemia characterized by elevated LDL-C and low HDL-C, pitavastatin offers a dual benefit. While achieving potent LDL-C reduction comparable to atorvastatin and rosuvastatin [6], pitavastatin has demonstrated a statistically significant ability to increase HDL-C levels in placebo-controlled trials—an effect not consistently observed with other strong statins like atorvastatin [7]. This dual action on the lipid profile may be particularly valuable in optimizing overall atherogenic risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pitavastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.